Urofollitropin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Urofollitropin is a purified form of follicle-stimulating hormone, which is critical for reproductive processes. It is derived from human urine, specifically from postmenopausal women, and undergoes extensive purification to remove impurities and other proteins. The compound consists of two non-covalently linked glycoprotein subunits: the alpha subunit, which has 92 amino acids, and the beta subunit, which has 111 amino acids. Both subunits are glycosylated at specific asparagine residues, contributing to the hormone's biological activity and stability .

Stimulating Follicle Development

Urofollitropin's primary function is to stimulate the growth and development of ovarian follicles. These follicles contain immature eggs. Research shows that urofollitropin binds to specific receptors on ovarian cells, triggering a cascade of events that promote follicle growth and maturation []. This allows for the development of multiple mature follicles, leading to the potential retrieval of more eggs for fertilization procedures [].

Comparison with Recombinant FSH

While urofollitropin is a naturally derived form of FSH, recombinant FSH is a laboratory-produced version. Research has compared the efficacy of both forms in IVF cycles. Some studies suggest that urofollitropin might be linked to a higher number and potentially better quality of retrieved oocytes (eggs) compared to recombinant FSH, particularly in women under 35 years old []. However, further investigation is needed to confirm these findings.

Optimizing Treatment Protocols

Scientific research also explores optimizing urofollitropin treatment protocols for improved outcomes in ART. This includes investigating factors like dosage, timing of administration, and monitoring strategies. Studies have examined the use of urofollitropin following pituitary desensitization with other medications to improve egg retrieval rates and pregnancy success [].

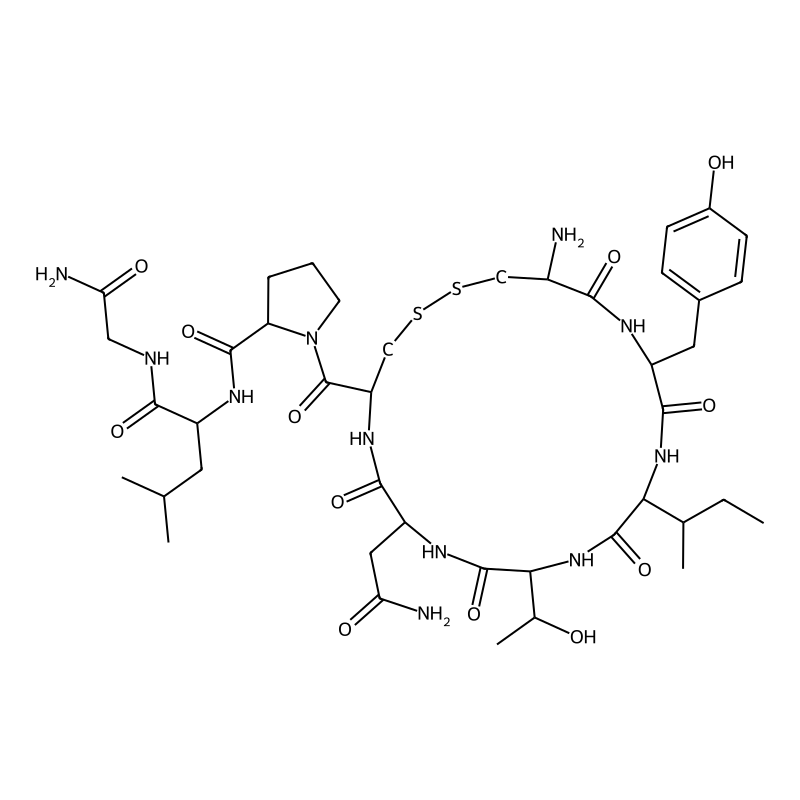

Urofollitropin functions primarily through its interaction with the follicle-stimulating hormone receptor, a G protein-coupled receptor located on the surface of ovarian follicle cells. Upon binding, it activates intracellular signaling pathways, notably the phosphatidylinositol-3-kinase and Akt pathways, which are essential for follicular development and maturation . The chemical structure can be represented as:

Urofollitropin plays a pivotal role in female fertility by stimulating ovarian follicular growth in women who do not have primary ovarian failure. It is crucial for normal gonadal steroid production and spermatogenesis in males as well. The biological activity of urofollitropin is characterized by its ability to promote the recruitment and maturation of ovarian follicles, making it an essential component in assisted reproductive technologies such as in vitro fertilization .

The synthesis of urofollitropin involves several steps:

- Extraction: The hormone is extracted from the urine of postmenopausal women.

- Purification: The extracted material undergoes purification processes to isolate follicle-stimulating hormone from other urinary components.

- Lyophilization: The purified hormone is then lyophilized into a powder form for stability and ease of administration .

Urofollitropin is primarily used in fertility treatments, including:

- Ovulation Induction: Administered to stimulate ovulation in women undergoing fertility treatments.

- Assisted Reproductive Technologies: Used in conjunction with human chorionic gonadotropin to promote multiple follicle development for procedures like in vitro fertilization .

- Clinical Trials: Investigated for various reproductive health applications and potential therapeutic uses beyond fertility .

Urofollitropin has been studied for its interactions with several other medications and biological factors:

- Human Chorionic Gonadotropin: Often used alongside urofollitropin to enhance ovulation induction.

- Menotropins: Another fertility medication that can be combined with urofollitropin to optimize treatment outcomes.

- Side Effects: Common adverse reactions include abdominal pain, headache, and ovarian hyperstimulation syndrome (OHSS), highlighting the importance of monitoring during treatment .

Urofollitropin shares similarities with several other gonadotropins but has distinct characteristics that set it apart. Below is a comparison with similar compounds:

| Compound | Source | Key Features |

|---|---|---|

| Menotropins | Urine (postmenopausal women) | Contains both luteinizing hormone and follicle-stimulating hormone; used for similar indications. |

| Luteinizing Hormone | Synthetic or urinary | Primarily stimulates ovulation; often used in combination with follicle-stimulating hormone. |

| Recombinant Follicle-Stimulating Hormone | Recombinant DNA technology | Produced synthetically; provides more consistent dosing without urinary impurities. |

Uniqueness of Urofollitropin

Urofollitropin's uniqueness lies in its natural derivation from human urine, which may offer advantages in terms of biological activity compared to purely synthetic alternatives. Its specific glycosylation patterns also contribute to its functional efficacy in stimulating ovarian follicles effectively .

XLogP3

Sequence

Drug Indication

ATC Code

G03 - Sex hormones and modulators of the genital system

G03G - Gonadotropins and other ovulation stimulants

G03GA - Gonadotropins

G03GA04 - Urofollitropin